molecular formula C12H15ClN2 B1597737 2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-65-1

2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1597737
CAS No.: 845866-65-1
M. Wt: 222.71 g/mol
InChI Key: JRXFRRAVHNPHTL-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

The molecular architecture of 2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane core, a seven-membered bicyclic system containing two nitrogen atoms at positions 2 and 5. The 4-chlorophenylmethyl group is appended to the nitrogen at position 2, introducing steric and electronic effects that influence conformational dynamics. The bicyclic framework imposes rigidity, constraining the six-membered ring to a boat conformation, as observed in related 2,5-diazabicyclo[2.2.1]heptane derivatives.

The bridgehead carbons (C1 and C4) are separated by 2.22–2.23 Å, while the nitrogen atoms (N2 and N5) reside at a distance of 2.87–2.91 Å, as determined by crystallographic studies. This spatial arrangement contrasts with flexible piperazine analogs, which adopt chair conformations in solution. The chlorophenylmethyl substituent adopts an equatorial orientation relative to the bicyclic system, minimizing steric clashes with the bridgehead hydrogens.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°) Source
N2–C1 1.47
N5–C4 1.46
C1–C4 (bridgehead) 2.22–2.23
N2–N5 2.87–2.91
Cl–C(aromatic) 1.74

Crystallographic Studies and Supramolecular Features

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with two independent molecules in the asymmetric unit. Each molecule is protonated at both nitrogen sites, forming a dicationic species balanced by bromide counterions. The supramolecular architecture is stabilized by an extensive hydrogen-bonding network between N–H donors and bromide acceptors, with N⋯Br distances ranging from 3.32–3.48 Å.

The chlorophenylmethyl groups exhibit π-stacking interactions with adjacent aromatic rings (centroid-centroid distance: 3.89 Å). These interactions, combined with C–H⋯Cl contacts (3.21 Å), contribute to layered packing along the a-axis. The rigidity of the bicyclic system prevents significant conformational changes upon crystallization, unlike flexible piperazine derivatives.

Table 2: Crystallographic Parameters

Parameter Value Source
Space group P2₁
Unit cell dimensions a = 9.42 Å
b = 12.15 Å
c = 14.78 Å
Hydrogen bonds (N–H⋯Br) 8 per unit cell

Spectroscopic Profiling (Nuclear Magnetic Resonance, Gas Chromatography-Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): The bridgehead protons (H1, H4) resonate as doublets at δ 4.67 ppm (J = 7.4 Hz), while the methylene protons of the chlorophenylmethyl group appear as a singlet at δ 3.89 ppm. The aromatic protons of the 4-chlorophenyl moiety show characteristic doublets at δ 7.19 (d, J = 8.4 Hz) and δ 7.28 ppm (d, J = 8.4 Hz).
  • ¹³C NMR (100 MHz, CDCl₃): The bridgehead carbons (C1, C4) appear at δ 56.36 ppm, while the quaternary aromatic carbon bonded to chlorine resonates at δ 134.21 ppm.

Infrared (IR) Spectroscopy:
Strong absorptions at 3287 cm⁻¹ (N–H stretch) and 1605 cm⁻¹ (C=C aromatic) confirm the presence of amine and aryl functionalities. The C–Cl stretch appears as a medium-intensity band at 843 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):
The molecular ion peak at m/z 222.71 corresponds to the molecular formula C₁₂H₁₅ClN₂. Fragmentation patterns include loss of the chlorophenylmethyl group (m/z 98.15) and subsequent cleavage of the bicyclic ring.

Physicochemical Properties (Solubility, Stability, Reactivity)

Solubility:
The compound exhibits limited solubility in apolar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents (12.3 mg/mL in dimethyl sulfoxide). Protonation at both nitrogen sites enhances water solubility (3.8 mg/mL at pH 2).

Stability:
Thermogravimetric analysis shows decomposition above 229°C. The solid-state form remains stable under inert atmospheres for >12 months but undergoes gradual hydrolysis in aqueous solutions (t₁/₂ = 14 days at pH 7).

Reactivity:
The secondary amines undergo regioselective alkylation at N5 due to reduced steric hindrance. Acylation reactions with acetyl chloride yield monoacetylated products (87% yield) under mild conditions. The chlorophenyl group participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling functionalization of the aromatic ring.

Table 3: Reactivity Profile

Reaction Type Conditions Product Yield Source
Alkylation K₂CO₃, CH₃I, DMF, 25°C 72%
Acylation AcCl, Et₃N, CH₂Cl₂, 0°C 87%
Cross-coupling Pd(PPh₃)₄, ArB(OH)₂, 80°C 65%

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXFRRAVHNPHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375405
Record name 2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-65-1
Record name 2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, also known as 2-(4-chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural characteristics of this compound provide a foundation for its pharmacological applications.

Chemical Structure and Properties

  • IUPAC Name : (1S,4S)-2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
  • Molecular Formula : C₁₂H₁₅ClN₂
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 952480-30-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer treatment and antimicrobial applications.

Anticancer Activity

A study focused on the synthesis of Michael adducts derived from this compound demonstrated its potent antiproliferative effects against various cervical cancer cell lines, including HeLa, CaSki, and ViBo. The most notable findings include:

  • Compound 8a : This derivative exhibited superior antiproliferative activity compared to standard chemotherapeutics like Cisplatin and Paclitaxel.
    • IC₅₀ Values :
      • HeLa: 0.99±0.007μM0.99\pm 0.007\,\mu M
      • CaSki: 2.36±0.016μM2.36\pm 0.016\,\mu M
      • ViBo: 0.73±0.002μM0.73\pm 0.002\,\mu M

The mechanism of action involves the induction of apoptosis through caspase-3 activation and cell cycle arrest at the G1 phase without causing necrotic cell death in normal lymphocytes .

Research Findings and Case Studies

StudyCompoundTargetActivityIC₅₀ (µM)
8aHeLaAntiproliferative0.99 ± 0.007
8aCaSkiAntiproliferative2.36 ± 0.016
8aViBoAntiproliferative0.73 ± 0.002

Mechanistic Insights

The biological activity of this compound appears to be linked to its ability to modulate cellular pathways associated with cancer progression:

  • Apoptosis Induction : The activation of caspase-3 suggests that the compound triggers programmed cell death mechanisms.
  • Cell Cycle Arrest : The observed G1 phase arrest indicates a potential for halting cancer cell proliferation effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
  • Molecular formula : C${11}$H${13}$FN$_2$ .
  • Key differences: Electron-withdrawing effect: Fluorine’s higher electronegativity (vs. Lipophilicity: Lower logP compared to the chloro analog, affecting membrane permeability . Applications: Limited reported data, but fluorinated analogs are often explored for improved metabolic stability .
2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
  • Molecular formula : C${13}$H${18}$N$_2$O .
  • Key differences: Electron-donating effect: Methoxy group increases aryl ring electron density, which may enhance π-π stacking but reduce electrophilic reactivity. Applications: Primarily used as a synthetic intermediate .
2-[(2,4-Difluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
  • Structure : Additional fluorine at the 2-position creates ortho-substitution.
  • Impact : Enhanced rigidity and altered binding kinetics due to steric and electronic effects .

Substituent Variations on the Bicyclic Core

2-Methyl-2,5-diazabicyclo[2.2.1]heptane
  • Molecular formula : C$7$H${14}$N$_2$ .
  • Key differences :
    • Simpler structure : Lacks an aryl group, reducing lipophilicity and complexity.
    • Applications : Structural studies and precursor for functionalized derivatives .
2-(1,2,4-Thiadiazol-5-yl)-2,5-diazabicyclo[2.2.1]heptane
  • Molecular formula : C$7$H${10}$N$_4$S .
  • Applications: Explored as ligands for nicotinic acetylcholine receptors .

Stereochemical Variations

The (1S,4S)-configuration is critical for enantioselective catalysis. For example:

  • (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr :
    • Achieves 46% enantiomeric excess (ee) in Biginelli reactions, outperforming the 4-chlorophenyl analog (18–37% ee) .
  • (1S,4S)-2-Benzyl derivatives : Exhibit higher α7 neuronal nicotinic receptor affinity compared to racemic mixtures .

Antitumor Activity

  • The 4-chlorophenyl derivative is highlighted in Merck and Wyeth Research patents for antitumor applications, though specific efficacy data remain undisclosed .
  • Comparatively, 3,6-diazabicyclo[3.1.1]heptane analogs show subnanomolar affinity for α4β2 nACh receptors, suggesting divergent target selectivity .

Organocatalytic Efficiency

Compound Yield (%) Enantiomeric Excess (ee) Reference
4-Chlorophenyl derivative (HBr) 70–85 18–37% (S)
(1S,4S)-2-[(R)-1-Phenylethyl]-... 94 46% (S)
N-Methylated derivative 80–90 20–35% (S)

The chloro substituent’s moderate electron-withdrawing nature balances reactivity and selectivity, but bulkier or more polar groups (e.g., phenylethyl) improve stereocontrol .

Structural and Physicochemical Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight logP (Predicted)
4-Chlorophenyl derivative 208.69 2.8
4-Fluorophenyl derivative 192.24 2.1
4-Methoxyphenyl derivative 218.29 1.9
2-Methyl derivative 126.20 0.5

Higher lipophilicity (chloro > fluoro > methoxy) correlates with improved membrane permeability but may increase off-target binding .

Preparation Methods

Directed Metalation Strategy and N-Substitution

One of the established approaches to prepare C-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives, including the 4-chlorophenylmethyl derivative, involves a directed metalation strategy . This method typically starts from a protected bicyclic amine scaffold, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, which undergo lithiation followed by electrophilic substitution with 4-chlorobenzyl halides or related electrophiles to introduce the 4-chlorophenylmethyl group at the nitrogen or carbon position.

  • The lithiation is directed by nitrogen protecting groups or other directing groups.
  • Subsequent quenching with 4-chlorobenzyl bromide or chloride yields the target substituted compound.
  • Purification is commonly achieved by crystallization or chromatography.

This approach was detailed in the work by Jordis et al., where new C-substituted derivatives were synthesized using this metalation and substitution sequence with high stereochemical control.

Epimerization–Lactamization Cascade from 4-Aminoproline Esters

Another synthetic method involves an epimerization–lactamization cascade starting from functionalized (2S,4R)-4-aminoproline methyl esters.

  • Under basic conditions, the 2-epimerization occurs, followed by intramolecular aminolysis to form the bicyclic lactam intermediate.
  • This intermediate can be further functionalized to introduce the 4-chlorophenylmethyl substituent.
  • The reaction requires electron-withdrawing N-protecting groups and strong bases to promote the cascade efficiently.

This method is advantageous for accessing optically pure bicyclic amine derivatives with defined stereochemistry.

Mannich Reaction for N-Benzylation

The Mannich reaction is employed to introduce the 4-chlorophenylmethyl group on the nitrogen atoms of bicyclic amines.

  • The reaction involves the bicyclic amine, formaldehyde, and 4-chlorophenyl derivatives or 7-azaindole as co-reactants.
  • It proceeds under mild conditions, often in dichloromethane or methanol solvents.
  • This method is useful for synthesizing N-substituted derivatives with 4-chlorophenylmethyl groups and has been applied in the synthesis of related pharmacologically active compounds.

Detailed Synthetic Procedure Example

A representative synthesis of 2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves:

Step Reagents and Conditions Description
1 Starting from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane or its protected derivative Lithiation using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C)
2 Addition of 4-chlorobenzyl bromide or chloride Electrophilic substitution to introduce the 4-chlorophenylmethyl group
3 Work-up and purification Quenching with water, extraction, drying, and purification by column chromatography or crystallization
4 Optional deprotection Removal of protecting groups under acidic or reductive conditions to yield the free amine

This method yields the target compound with high stereochemical purity and moderate to good yields (typically 60–90% depending on scale and conditions).

Alternative Synthetic Routes and Scale-Up Considerations

  • Multicomponent reactions and tandem Strecker–intramolecular nucleophilic cyclization (STRINC) sequences have been reported for related bicyclic amines but are less commonly applied specifically for the 4-chlorophenylmethyl derivative.
  • Industrial scale-up requires optimization of base strength, temperature control, and solvent choice to maximize yield and purity.
  • Use of hydrochloride salts enhances stability and facilitates isolation in industrial settings.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Limitations
Directed Metalation and Electrophilic Substitution Protected 2,5-diazabicyclo[2.2.1]heptane n-BuLi or LDA, 4-chlorobenzyl halide Lithiation and substitution High stereocontrol, versatile Requires low temperature, air/moisture sensitive reagents
Epimerization–Lactamization Cascade (2S,4R)-4-Aminoproline methyl ester derivatives Strong base, N-protecting groups Cascade cyclization Access to optically pure products Sensitive to protecting group choice
Mannich Reaction Bicyclic amine, formaldehyde, 4-chlorophenyl derivatives Acid catalyst or mild base N-benzylation Mild conditions, good yields Limited to N-substitution

Research Findings and Optimization Notes

  • The electron-withdrawing nature of the 4-chlorophenyl substituent influences the lithiation step by stabilizing the intermediate anion, improving regioselectivity.
  • Strong bases such as lithium diisopropylamide are preferred for clean lithiation without side reactions.
  • Protecting groups like Boc or tosyl on nitrogen atoms direct lithiation and prevent undesired polymerization or side reactions.
  • The Mannich reaction conditions require careful stoichiometric balance and solvent choice to avoid over-alkylation.
  • Purification often involves silica gel chromatography with solvent systems like toluene/diethyl ether mixtures or dichloromethane/methanol gradients.

Q & A

Q. What are the common synthetic routes for 2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane?

The synthesis typically begins with chiral precursors like trans-4-hydroxy-L-proline, which undergoes functionalization to form the bicyclic core. For example, Wu et al. (2011) synthesized enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane derivatives via selective protection and sulfonylation steps . The (4-chlorophenyl)methyl group is introduced via nucleophilic substitution or coupling reactions. Key intermediates are purified using flash chromatography (e.g., toluene/diethyl ether mixtures) .

Q. What structural features influence the compound’s reactivity and pharmacological activity?

The bicyclo[2.2.1]heptane framework imposes rigidity, restricting conformational flexibility and enhancing receptor-binding specificity. Substituents like the 4-chlorophenyl group modulate lipophilicity and electronic properties, impacting bioavailability and metabolic stability. Stereochemistry is critical: enantiopure derivatives (e.g., (1S,4S)-isomers) show distinct biological activity compared to racemic mixtures .

Q. Which analytical methods are recommended for characterizing this compound?

  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) for impurity profiling .
  • X-ray crystallography : Resolve stereochemistry and confirm solid-state structure, as demonstrated for related diazabicycloheptanes .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield and enantiomeric purity be optimized for this compound?

  • Chiral resolution : Use enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to avoid racemization .
  • Chromatographic separation : Flash chromatography with toluene/diethyl ether (1:1) effectively isolates diastereomers .
  • Catalytic asymmetric synthesis : Explore transition-metal catalysts (e.g., palladium) for stereoselective C–N bond formation .

Q. How to address discrepancies in pharmacological data across studies?

  • Receptor binding assays : Validate α7 nicotinic acetylcholine receptor (nAChR) affinity using competitive radioligand displacement. Contradictions may arise from differences in receptor isoforms or assay conditions (e.g., pH, co-factors) .
  • Metabolic stability studies : Compare hepatic microsomal degradation rates to identify species-specific metabolism .

Q. What strategies are effective for analyzing trace impurities or degradation products?

  • Reference standards : Use certified impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) for HPLC calibration .
  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify labile functional groups .
  • LC-MS/MS : Detect low-abundance degradants (e.g., dechlorinated byproducts) with high sensitivity .

Q. How to design environmental fate studies for this compound?

  • Long-term monitoring : Follow protocols from projects like INCHEMBIOL (2005–2011), which track abiotic/biotic transformations and bioaccumulation in ecosystems .
  • Soil/water partitioning : Measure log Kow and solubility to predict environmental mobility .
  • Microbial degradation assays : Use activated sludge models to assess biodegradation pathways .

Methodological Notes

  • Stereochemical resolution : Prioritize X-ray crystallography over NMR for unambiguous assignment of complex diastereomers .
  • Synthetic scalability : Replace hazardous reagents (e.g., sulfonyl chlorides) with greener alternatives (e.g., polymer-supported sulfonating agents) .
  • Data validation : Cross-reference chromatographic results with orthogonal techniques (e.g., NMR coupling constants) to confirm purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

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